6-[(2-Chlorophenoxy)methyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 6-[(2-Chlorophenoxy)methyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.: 895333-87-6
VCID: VC0483389
InChI: InChI=1S/C17H13ClN4O2S/c1-23-12-8-6-11(7-9-12)16-19-20-17-22(16)21-15(25-17)10-24-14-5-3-2-4-13(14)18/h2-9H,10H2,1H3
SMILES: COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4Cl
Molecular Formula: C17H13ClN4O2S
Molecular Weight: 372.8g/mol

6-[(2-Chlorophenoxy)methyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.: 895333-87-6

Main Products

VCID: VC0483389

Molecular Formula: C17H13ClN4O2S

Molecular Weight: 372.8g/mol

6-[(2-Chlorophenoxy)methyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole - 895333-87-6

CAS No. 895333-87-6
Product Name 6-[(2-Chlorophenoxy)methyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Molecular Formula C17H13ClN4O2S
Molecular Weight 372.8g/mol
IUPAC Name 6-[(2-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C17H13ClN4O2S/c1-23-12-8-6-11(7-9-12)16-19-20-17-22(16)21-15(25-17)10-24-14-5-3-2-4-13(14)18/h2-9H,10H2,1H3
Standard InChIKey GQKIWBCRPLDFMF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4Cl
Canonical SMILES COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4Cl
PubChem Compound 4897427
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator